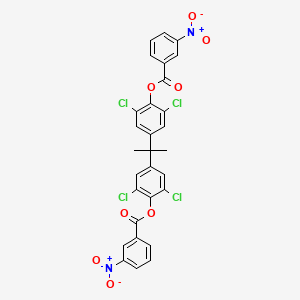![molecular formula C36H18O6 B10879588 1,2-Acenaphthylenedione, 5,5'-[[1,1'-biphenyl]-4,4'-diylbis(oxy)]bis- CAS No. 64325-43-5](/img/structure/B10879588.png)
1,2-Acenaphthylenedione, 5,5'-[[1,1'-biphenyl]-4,4'-diylbis(oxy)]bis-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Acenaphthylenedione, 5,5’-[[1,1’-biphenyl]-4,4’-diylbis(oxy)]bis- is a complex organic compound with a unique structure that includes both acenaphthylenedione and biphenyl units
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Acenaphthylenedione, 5,5’-[[1,1’-biphenyl]-4,4’-diylbis(oxy)]bis- typically involves the following steps:
Formation of Acenaphthylenedione: This can be achieved through the oxidation of acenaphthene using reagents such as potassium permanganate or chromium trioxide.
Coupling with Biphenyl: The acenaphthylenedione is then coupled with a biphenyl derivative through an etherification reaction. This step often requires the use of a strong base such as sodium hydride and a suitable solvent like dimethylformamide.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis systems could be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
1,2-Acenaphthylenedione, 5,5’-[[1,1’-biphenyl]-4,4’-diylbis(oxy)]bis- can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the carbonyl groups present in the acenaphthylenedione moiety.
Substitution: The biphenyl units can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophiles such as bromine or nitronium ions in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce hydroxy derivatives.
Wissenschaftliche Forschungsanwendungen
1,2-Acenaphthylenedione, 5,5’-[[1,1’-biphenyl]-4,4’-diylbis(oxy)]bis- has several scientific research applications:
Materials Science: Used in the development of organic semiconductors and conductive polymers.
Organic Electronics: Employed in the fabrication of organic light-emitting diodes (OLEDs) and organic photovoltaic cells.
Biological Studies: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Industrial Applications: Utilized in the synthesis of advanced materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of 1,2-Acenaphthylenedione, 5,5’-[[1,1’-biphenyl]-4,4’-diylbis(oxy)]bis- involves its interaction with molecular targets through its functional groups. The carbonyl groups in the acenaphthylenedione moiety can participate in redox reactions, while the biphenyl units can engage in π-π interactions with aromatic systems. These interactions can modulate the electronic properties of the compound, making it useful in various applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2-Acenaphthylenedione: A simpler compound without the biphenyl units.
Biphenyl: Lacks the acenaphthylenedione moiety.
1,2-Acenaphthylenedione, 5,6-dimethyl-: A derivative with methyl groups on the acenaphthylenedione ring.
Uniqueness
1,2-Acenaphthylenedione, 5,5’-[[1,1’-biphenyl]-4,4’-diylbis(oxy)]bis- is unique due to its combination of acenaphthylenedione and biphenyl units, which impart distinct electronic and structural properties. This makes it particularly valuable in applications requiring specific electronic characteristics and stability.
Eigenschaften
CAS-Nummer |
64325-43-5 |
|---|---|
Molekularformel |
C36H18O6 |
Molekulargewicht |
546.5 g/mol |
IUPAC-Name |
5-[4-[4-(1,2-dioxoacenaphthylen-5-yl)oxyphenyl]phenoxy]acenaphthylene-1,2-dione |
InChI |
InChI=1S/C36H18O6/c37-33-25-5-1-3-23-29(17-15-27(31(23)25)35(33)39)41-21-11-7-19(8-12-21)20-9-13-22(14-10-20)42-30-18-16-28-32-24(30)4-2-6-26(32)34(38)36(28)40/h1-18H |
InChI-Schlüssel |
ZRJCEBBDXQMMSQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=CC3=C2C(=C1)C(=O)C3=O)OC4=CC=C(C=C4)C5=CC=C(C=C5)OC6=C7C=CC=C8C7=C(C=C6)C(=O)C8=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![methyl (2Z)-2-[4-(2-amino-2-oxoethoxy)-3-methoxybenzylidene]-5-methyl-1-oxo-1,2-dihydro-5H,11H-5,11-methano[1,3]thiazolo[2,3-d][1,3,5]benzoxadiazocine-13-carboxylate](/img/structure/B10879509.png)

![Methyl 2-({[(2-methylphenyl)carbonyl]carbamothioyl}amino)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate](/img/structure/B10879518.png)
![Dibenzo[a,c]phenazine-11,12-dicarbonitrile](/img/structure/B10879520.png)
![3-(3,5-dimethoxyphenyl)-6-[(E)-2-(4-methylphenyl)ethenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B10879531.png)
![(2E)-3-(3-bromo-5-ethoxy-4-{2-[(2-methoxyphenyl)amino]-2-oxoethoxy}phenyl)prop-2-enoic acid](/img/structure/B10879532.png)
![1-{5-Cyano-4-[4-(diethylamino)phenyl]-2,6-dioxo-3-piperidyl}pyridinium](/img/structure/B10879542.png)
![5-[(3-Ethoxy-4-hydroxyphenyl)methylene]-3-isobutyl-2-thioxo-1,3-thiazolan-4-one](/img/structure/B10879545.png)
![(2E)-3-(2-bromo-5-methoxy-4-{2-[(4-methylphenyl)amino]-2-oxoethoxy}phenyl)prop-2-enoic acid](/img/structure/B10879553.png)
![3-{[(5-benzyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]methyl}-1,3-benzothiazole-2(3H)-thione](/img/structure/B10879554.png)
![1-[4-(1-Benzylpiperidin-4-yl)piperazin-1-yl]-2-(4-methylphenoxy)ethanone](/img/structure/B10879557.png)

![(3,4-Dimethoxyphenyl)[4-(4-nitrobenzyl)piperazin-1-yl]methanone](/img/structure/B10879568.png)
![2-{[5-cyano-4-(furan-2-yl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(4-iodophenyl)acetamide](/img/structure/B10879575.png)
